molecular formula C14H13NO3 B075856 Ethyl 2-oxo-3-(quinolin-2-yl)propanoate CAS No. 13119-76-1

Ethyl 2-oxo-3-(quinolin-2-yl)propanoate

Cat. No.: B075856
CAS No.: 13119-76-1
M. Wt: 243.26 g/mol
InChI Key: ORRFCFGNBCDGIS-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-oxo-3-(quinolin-2-yl)propanoate typically involves the condensation of ethyl acetoacetate with 2-aminobenzaldehyde under acidic conditions . The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like p-toluenesulfonic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-oxo-3-(quinolin-2-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,3-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.

Common Reagents and Conditions:

Major Products:

Biological Activity

Ethyl 2-oxo-3-(quinolin-2-yl)propanoate is a compound characterized by its quinoline core, which is associated with a range of biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications in medicine and industry, supported by relevant data and case studies.

Overview of this compound

This compound is a derivative of quinoline, a heterocyclic compound known for its diverse pharmacological properties. The compound exhibits significant antimicrobial , anticancer , and antiallergy activities, making it a promising candidate for drug development.

The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways:

  • Target Interaction : The quinoline structure allows it to bind with specific proteins involved in cellular signaling and metabolic pathways.
  • Biochemical Pathways : It influences pathways related to apoptosis and cell proliferation. For instance, studies have shown that quinoline derivatives can modulate the expression of genes involved in cancer progression .

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various pathogens. A study indicated that compounds with similar structures exhibited effectiveness against both gram-positive and gram-negative bacteria.

Anticancer Activity

Research has highlighted the potential anticancer properties of this compound. A series of derivatives were synthesized and tested for cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A2780 (ovarian cancer). Some derivatives showed significant cytotoxic effects, indicating that modifications to the quinoline structure can enhance anticancer activity .

Antiallergy Effects

Preliminary investigations suggest that this compound may possess antiallergic properties, potentially through inhibition of histamine release or modulation of immune responses.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other quinoline derivatives:

Compound TypeBiological ActivityNotable Features
4-Hydroxy-2-quinolonesAntimicrobialShared quinoline core; effective against various bacteria
2H-pyrano[3,2-g]quinolin-2-onesAnticoagulantStructural similarity; different mechanism of action
Quinoline derivatives (general)Anticancer, antimicrobialBroad range of activities; varying efficacy based on substitutions

Case Studies and Research Findings

  • Cytotoxicity Studies : A study synthesized a series of quinolone derivatives including this compound. The cytotoxicity was evaluated using MTT assays, revealing that certain modifications significantly enhanced anticancer activity against MCF-7 cells, with IC50 values indicating potent effects .
  • Molecular Docking Studies : In silico studies assessed the binding affinity of Ethyl 2-oxo-3-(quinolin-2-y)propanoate to epidermal growth factor receptors (EGFR). Results indicated favorable binding energies, suggesting potential as an anticancer agent targeting EGFR pathways .
  • Antimicrobial Testing : The compound was tested against various bacterial strains using disk diffusion methods, showing significant inhibition zones compared to control groups. This reinforces the potential for development as an antimicrobial agent.

Properties

IUPAC Name

ethyl 2-oxo-3-quinolin-2-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-2-18-14(17)13(16)9-11-8-7-10-5-3-4-6-12(10)15-11/h3-8H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRFCFGNBCDGIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC1=NC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366308
Record name Ethyl 2-oxo-3-(quinolin-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13119-76-1
Record name Ethyl 2-oxo-3-(quinolin-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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